(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER
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Overview
Description
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a benzoyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to form the final ethyl ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and benzoyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the thiazole ring.
Benzyl chloroformate: Contains a benzyl group instead of the thiazole ring.
Ethyl benzoate: Lacks the chlorine and thiazole functionalities.
Uniqueness
(2-(3-CHLORO-BENZOYLAMINO)-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER is unique due to the presence of both a thiazole ring and a benzoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-4-3-5-10(15)6-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNYNBRUIHOWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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